Rubropunctatin

Übersicht

Beschreibung

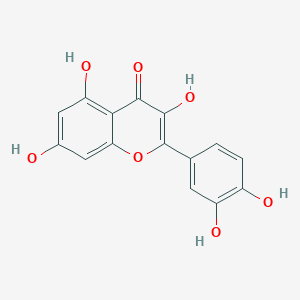

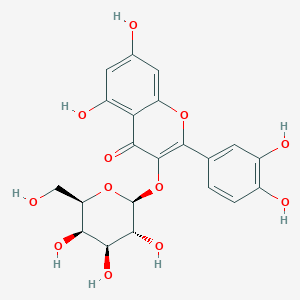

Rubropunctatin is a naturally occurring orange pigment belonging to the polyketide family It is primarily produced by the fungal genus Monascus, which is known for its use in traditional Asian fermented foods such as red yeast rice

Wissenschaftliche Forschungsanwendungen

Rubropunctatin hat sich in mehreren wissenschaftlichen Forschungsanwendungen als vielversprechend erwiesen:

Chemie: this compound und seine Derivate werden auf ihre einzigartigen chemischen Eigenschaften und ihr Potenzial als Bausteine für neuartige Verbindungen untersucht.

Medizin: this compound hat eine Antikrebsaktivität gezeigt, indem es die Apoptose in Krebszellen induziert.

5. Wirkmechanismus

This compound übt seine Wirkungen durch verschiedene molekulare Mechanismen aus:

Antikrebsaktivität: this compound induziert Apoptose in Krebszellen, indem es die Freisetzung von Cytochrom c aus Mitochondrien fördert und Caspasen aktiviert.

Entzündungshemmende und antioxidative Wirkungen: this compound moduliert Entzündungswege, indem es die Produktion von proinflammatorischen Zytokinen hemmt.

Wirkmechanismus

Target of Action

Rubropunctatin, a naturally occurring constituent of polyketide compounds, has shown great potential in the development of cancer-assisted chemotherapy . Its primary targets are various human cancer cells, including gastric carcinoma cells BGC-823 . It has been found to exhibit a higher anti-proliferative effect on these cells than other pigments .

Mode of Action

This compound interacts with its targets, the cancer cells, by promoting apoptosis . This process involves a series of biochemical events leading to changes in cell morphology, including cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation . The inductive effect of apoptosis can be boosted by light irradiation, indicating that this compound is a promising natural dual anti-cancer agent for photodynamic therapy and chemotherapy .

Biochemical Pathways

These pathways lead to the activation of caspases, a family of proteins that play essential roles in programmed cell death .

Pharmacokinetics

This compound has certain shortcomings such as water insolubility and photo instability that limit its clinical application . To overcome these limitations, a this compound-loaded liposome (R-Liposome) anticancer drug carrier has been constructed . The R-Liposome is water soluble, has spherical morphology, great homogeneity and dispersibility with high encapsulation efficiency and loading rate values . Moreover, the carrier improves the photostability, storage and pH stabilities of this compound . The R-Liposome also prolongs the release of this compound, enhancing its anticancer activity .

Result of Action

The result of this compound’s action is the inhibition of the proliferation of cancer cells and the induction of apoptosis . It has been found to have a higher anti-proliferative effect on BGC-823 cells than other pigments . Moreover, the inhibitory effect of this compound is better than that of taxol, and its toxicity towards normal human gastric epithelial cells (GES-1) is less than that of taxol .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the inductive effect of apoptosis can be boosted by light irradiation . Furthermore, the water solubility and light stability of this compound can be improved by encapsulating it in a β-cyclodextrin drug carrier or a liposome .

Biochemische Analyse

Biochemical Properties

Rubropunctatin is a part of the Monascus pigments, which have proven to be toxic to various human cancer cells . This indicates that Monascus pigments, including this compound, are natural non-toxic anti-tumor agents with great potential in the development of cancer-assisted chemotherapy .

Cellular Effects

This compound exhibits very strong cancer cell proliferation inhibitory effects . It has been shown to have a higher anti-proliferative effect than other pigments on BGC-823 cells . Moreover, the inhibitory effect of this compound is better than that of taxol, and its toxicity towards normal human gastric epithelial cells (GES-1) is less than that of taxol .

Molecular Mechanism

This compound promotes apoptosis . The this compound-loaded liposome (R-Liposome) anticancer drug carrier enhances the anticancer activity of this compound and encourages the mechanism of this compound to promote apoptosis .

Temporal Effects in Laboratory Settings

The carrier improves the photostability, storage, and pH stabilities of this compound . The R-Liposome also prolongs the release of this compound .

Dosage Effects in Animal Models

In animal models, this compound has shown to diminish the tumor volume and reduce the tumor weight . No significant difference was observed on the body weight .

Metabolic Pathways

This compound is involved in the metabolic pathways of Monascus pigments . These pigments belong to polyketide compounds and have proven to be toxic to various human cancer cells .

Transport and Distribution

This compound is water soluble . The R-Liposome is water soluble, has spherical morphology, great homogeneity, and dispersibility with high encapsulation efficiency and loading rate values .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Rubropunctatin kann durch Fermentation von Monascus-Arten auf Substraten wie Reis synthetisiert werden. Der Fermentationsprozess beinhaltet die Kultivierung von Monascus-Pilzen unter kontrollierten Bedingungen, was zur Produktion einer Mischung von Pigmenten führt, darunter this compound. Die Fermentationsbedingungen, wie Temperatur, pH-Wert und Nährstoffverfügbarkeit, spielen eine entscheidende Rolle bei der Bestimmung der Ausbeute und Reinheit von this compound.

Industrielle Produktionsmethoden: Für die industrielle Produktion wird this compound typischerweise aus der fermentierten Biomasse mit organischen Lösungsmitteln extrahiert. Der Rohextrakt wird dann einer Reinigungsprozesse wie Säulenchromatographie unterzogen, um this compound zu isolieren. Fortgeschrittene Techniken wie die Trennung auf Basis von makroporösen Harzen wurden ebenfalls entwickelt, um die Effizienz der this compound-Reinigung zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Rubropunctatin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden, die veränderte biologische Aktivitäten aufweisen können.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound modifizieren, was möglicherweise zu neuen Verbindungen mit einzigartigen Eigenschaften führt.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden, was zu strukturell verschiedenen Derivaten führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können eingesetzt werden, abhängig von der gewünschten Substitutionsreaktion.

Hauptprodukte, die gebildet werden:

Vergleich Mit ähnlichen Verbindungen

Rubropunctatin wird oft mit anderen Monascus-Pigmenten verglichen, wie zum Beispiel:

Monascorubrin: Ein weiteres oranges Pigment mit ähnlichen biologischen Aktivitäten, aber unterschiedlichen strukturellen Merkmalen.

Monascin und Ankaflavin: Gelbe Pigmente, die von Monascus-Arten produziert werden, bekannt für ihre positiven Auswirkungen gegen das metabolische Syndrom.

Rubropunctamin und Monascorubramin: Rote Pigmente mit unterschiedlichen chemischen Eigenschaften und Anwendungen.

Eigenschaften

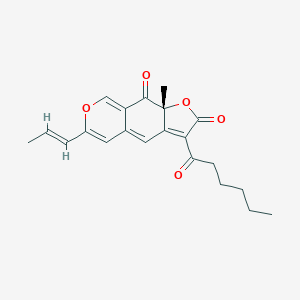

IUPAC Name |

(9aR)-3-hexanoyl-9a-methyl-6-[(E)-prop-1-enyl]furo[3,2-g]isochromene-2,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-4-6-7-9-17(22)18-16-11-13-10-14(8-5-2)25-12-15(13)19(23)21(16,3)26-20(18)24/h5,8,10-12H,4,6-7,9H2,1-3H3/b8-5+/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULYDLFVUNXAMP-WKOQKXSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=C2C=C3C=C(OC=C3C(=O)C2(OC1=O)C)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)C1=C2C=C3C=C(OC=C3C(=O)[C@@]2(OC1=O)C)/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514-67-0 | |

| Record name | Rubropunctatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

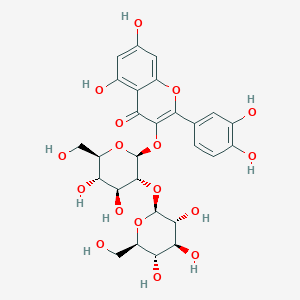

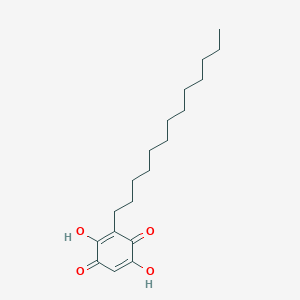

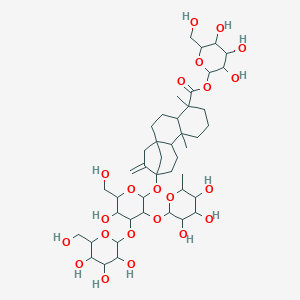

![(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(1S,2S,4S,8S,9S,12S,13R)-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B192212.png)

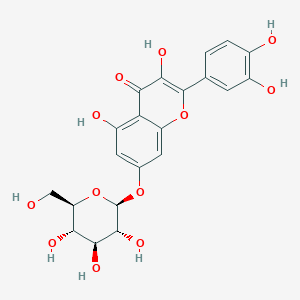

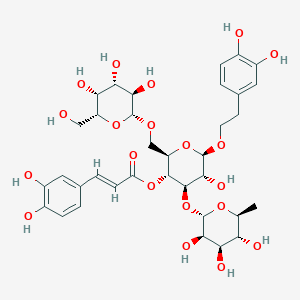

![3,6-Diphenylfuro[3,2-b]furan-2,5-dione](/img/structure/B192217.png)